Chloromethyl pivalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloromethyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-6(2,3)5(8)9-4-7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRHYQCXXYLUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066445 | |
| Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |
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Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to very faintly yellow clear liquid; [Acros Organics MSDS] | |
| Record name | Chloromethyl pivalate | |
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CAS No. |
18997-19-8 | |
| Record name | Chloromethyl pivalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18997-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |
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| Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |
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| Record name | Propanoic acid, 2,2-dimethyl-, chloromethyl ester | |
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| Record name | Chloromethyl pivalate | |
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| Record name | CHLOROMETHYL PIVALATE | |
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Synthetic Methodologies and Mechanistic Investigations of Chloromethyl Pivalate
Established Synthetic Pathways for Chloromethyl Pivalate (B1233124)
The primary and most well-documented method for synthesizing chloromethyl pivalate involves the reaction of pivaloyl chloride with paraformaldehyde. This reaction is typically facilitated by a Lewis acid catalyst.
Reaction of Pivaloyl Chloride with Paraformaldehyde in the Presence of Lewis Acid Catalysts
The reaction between pivaloyl chloride and paraformaldehyde is a cornerstone of this compound synthesis. google.comguidechem.com This process is significantly influenced by the choice of catalyst and reaction conditions.
Zinc chloride (ZnCl₂) is a commonly employed Lewis acid catalyst in the synthesis of this compound. google.comguidechem.com It facilitates the reaction between pivaloyl chloride and paraformaldehyde. guidechem.com The catalytic amount of zinc chloride is crucial, with a range of 2.0 to 4.0% by weight relative to pivaloyl chloride being considered optimal. google.com While other strong Lewis acids like AlCl₃, FeCl₃, and SnCl₃ can be used, they are more likely to promote side reactions. google.com
The efficiency of this compound synthesis is highly dependent on temperature and reaction time. One established method involves stirring a combination of pivaloyl chloride, paraformaldehyde, and zinc chloride at 80°C for 2 hours. guidechem.com Another approach involves elevating the temperature to 60°C and adding paraformaldehyde over a period of 5 hours, followed by an additional 5-hour reaction time at the same temperature. google.com
Table 1: Comparison of Reaction Conditions
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Temperature | 80°C | 60°C |
| Reaction Time | 2 hours | 10 hours (5h addition + 5h reaction) |
| Purity | - | 99.7% |
The inclusion of thionyl chloride as a cocatalyst has been shown to be highly advantageous for the industrial production of high-purity this compound in high yields, even without the use of a solvent. google.com Thionyl chloride serves a dual purpose. Firstly, it reacts with any water present in the paraformaldehyde, and the resulting hydrogen chloride accelerates the main reaction. google.com Secondly, by consuming water, it suppresses the formation of pivalic acid as a byproduct. google.com Any small amount of pivalic acid that does form can be converted back to the starting material, pivaloyl chloride, by thionyl chloride. google.com
For industrial-scale production, achieving high purity and yield is paramount. The use of thionyl chloride as a cocatalyst in a solvent-free process has been identified as a key factor in obtaining this compound with satisfactory hue and boiling point for industrial applications. google.com This method not only prevents the formation of byproducts but also significantly increases the yield per reaction tank volume due to the absence of a solvent. google.com Careful control of the addition of paraformaldehyde is also critical to prevent side reactions that can lead to the formation of byproducts like methylene (B1212753) dipivalate. google.com
Alternative Synthetic Routes to Chloromethyl Esters
While the reaction of acyl chlorides with paraformaldehyde is a primary method, other synthetic strategies for chloromethyl esters exist. One such alternative involves the use of chloromethyl chlorosulfate (B8482658) for chloromethylation, which avoids the generation of the highly carcinogenic bischloromethyl ether as a byproduct. phasetransfercatalysis.com Another approach utilizes phase-transfer catalysis (PTC) for the esterification of carboxylic acids to produce chloromethyl esters. phasetransfercatalysis.com Additionally, zinc(II) salts have been shown to effectively catalyze the reaction between acetals and acid halides to produce haloalkyl ethers, which are related to chloromethyl esters. organic-chemistry.orgnih.gov
Utilization of Chloroiodomethane (B1360106) as a Reagent
One synthetic pathway to this compound involves the reaction of a pivalate salt with chloroiodomethane (CH₂ClI). Chloroiodomethane is a mixed dihalomethane that can be used in various organic transformations, including cyclopropanation and aminomethylation wikipedia.org. In this specific synthesis, the pivalate anion acts as a nucleophile, displacing the more labile iodide ion from chloroiodomethane.
The reaction is typically carried out by dissolving this compound in a dry solvent like acetone, followed by the addition of a source of iodide, such as potassium iodide prepchem.com. This in-situ generation of a more reactive iodomethyl pivalate can then be followed by reaction with a nucleophile. However, for the direct synthesis using chloroiodomethane, a salt of pivalic acid would be reacted directly with chloroiodomethane. The higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond facilitates the nucleophilic substitution, making chloroiodomethane an effective reagent for this transformation wikipedia.org.
Adaption of Blanc Chloromethylation Conditions
The Blanc chloromethylation is a classic reaction that introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring using formaldehyde (B43269) and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride (ZnCl₂) wikipedia.orgjk-sci.comcambridge.orglibretexts.org. The reaction proceeds via an electrophilic aromatic substitution, where the protonated formaldehyde acts as the electrophile wikipedia.orglibretexts.orgalfa-chemistry.com.
While the traditional Blanc reaction is specific to aromatic compounds, its underlying principles have been adapted for the synthesis of chloromethyl esters from carboxylic acids. An analogous and common industrial method for producing this compound involves the reaction of pivaloyl chloride with paraformaldehyde, catalyzed by a Lewis acid such as zinc chloride guidechem.comgoogle.com. This reaction is not a chloromethylation of an aromatic ring, but rather an acylation of a formaldehyde equivalent.
The mechanism involves the Lewis acid activating the pivaloyl chloride, which then reacts with paraformaldehyde. A key innovation in this method is the use of thionyl chloride as a cocatalyst. The thionyl chloride serves a dual purpose: it reacts with any trace amounts of water present in the paraformaldehyde, generating hydrogen chloride in situ, which promotes the primary reaction. This consumption of water also suppresses the formation of pivalic acid as a byproduct google.com. This solvent-free approach leads to high purity and yield, making it suitable for industrial-scale production google.com.
Advanced Synthetic Approaches and Innovations
Recent advancements in chemical synthesis have led to the development of more efficient, safer, and environmentally friendly methods for producing this compound. These innovations focus on continuous-flow processes, green chemistry principles, and novel catalytic systems.
Continuous-Flow Organic Synthesis of this compound
Continuous-flow synthesis, often utilizing microreactors, has emerged as a powerful alternative to traditional batch processing. This technology offers superior control over reaction parameters such as temperature and mixing, leading to improved yields, selectivity, and safety chimia.chmdpi.comresearchgate.net. The large surface-area-to-volume ratio in microreactors allows for efficient heat transfer, mitigating risks associated with highly exothermic reactions chimia.chmdpi.com.
This compound has been used as a reagent in microwave-assisted, continuous-flow organic synthesis (MACOS) protocols sigmaaldrich.comsigmaaldrich.comchemsrc.com. While the direct continuous-flow synthesis of this compound itself is a logical extension of this technology, specific documented examples highlight its use in subsequent steps. The advantages of precise control over residence time and temperature in a flow system are particularly beneficial for optimizing the reaction between pivaloyl chloride and paraformaldehyde, potentially minimizing byproduct formation and enhancing process safety mdpi.comresearchgate.net.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances nih.govmdpi.com. Several aspects of this compound synthesis can be optimized according to these principles.
Key green chemistry considerations include:
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Catalysis : Employing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste nih.gov. The use of zinc chloride or trimethyl borate (B1201080) as catalysts in the synthesis of chloromethyl esters is an example of this principle guidechem.comrsc.org.
Safer Solvents and Reagents : A patented method for producing this compound operates without a reaction solvent, which significantly reduces waste and increases the volumetric yield google.com.
Energy Efficiency : Continuous-flow and microwave-assisted syntheses can often be more energy-efficient than traditional batch processes conducted over long periods nih.govmdpi.com.
By focusing on solvent-free conditions and catalytic efficiency, the industrial synthesis of this compound has made strides toward aligning with green chemistry principles google.com.
Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is central to the efficient synthesis of this compound. Lewis acids like zinc chloride are commonly used to catalyze the reaction between pivaloyl chloride and paraformaldehyde guidechem.comgoogle.com. These catalysts work by activating the acyl chloride, making it more susceptible to nucleophilic attack by formaldehyde.
Recent research has also explored other catalytic systems. For instance, zinc(II) salts have been shown to be highly effective catalysts for the reaction between acetals and acid halides to produce haloalkyl ethers, a related transformation organic-chemistry.orgdatapdf.comresearchgate.net. This suggests the potential for a broader range of Lewis acids in optimizing chloromethyl ester synthesis. Another catalytic method involves the reaction of sulfur trioxide with dichloromethane, catalyzed by trimethyl borate, to produce chloromethyl chlorosulfate, a potent chloromethylating agent rsc.org.
| Catalyst System | Reagents | Key Advantages |
| ZnCl₂ | Pivaloyl chloride, Paraformaldehyde | Standard, effective Lewis acid catalysis guidechem.comgoogle.com. |
| ZnCl₂ / Thionyl chloride | Pivaloyl chloride, Paraformaldehyde | Cocatalyst removes water, generates HCl in situ, allows for solvent-free conditions google.com. |
| Trimethyl borate | Sulfur trioxide, Dichloromethane | Catalyzes formation of a powerful chloromethylating agent rsc.org. |
| Phase Transfer Catalysts | Pivalic acid salt, Chloromethylating agent | Enables reaction between different phases, mild conditions, high yields mdpi.comcrdeepjournal.org. |
Phase Transfer Catalysis in Chloromethyl Ester Synthesis
Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a solid and a liquid or two immiscible liquids) crdeepjournal.orgacsgcipr.org. A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports one of the reactants (usually an anion) across the phase boundary to react with the other reactant mdpi.comcrdeepjournal.orggoogle.com.
PTC offers several advantages for esterification, including milder reaction conditions, higher yields, and simplified workup procedures compared to traditional methods mdpi.com. In the context of this compound synthesis, PTC can be applied to the reaction between a salt of pivalic acid (in a solid or aqueous phase) and a chloromethylating agent in an organic solvent. The catalyst, such as Tetrabutyl Ammonium Bromide (TBAB), would form an ion pair with the pivalate anion, rendering it soluble in the organic phase where it can react mdpi.com. This approach avoids the need for harsh conditions or expensive, anhydrous polar aprotic solvents, aligning well with the principles of green chemistry acsgcipr.org.
Bismuth-Based Catalysts in Acylal Formation
The synthesis of acylals, which are geminal di-esters, shares mechanistic similarities with the formation of this compound, a chloromethyl ester. While specific studies detailing the use of bismuth-based catalysts exclusively for the synthesis of this compound are not extensively documented in publicly available literature, the utility of bismuth compounds as Lewis acid catalysts in the formation of acylals from aldehydes and acid anhydrides provides a strong basis for their potential application. Bismuth(III) compounds, such as bismuth(III) chloride (BiCl₃), are attractive catalysts due to their relative low toxicity, cost-effectiveness, and moisture tolerance compared to other Lewis acids.
In the context of acylal synthesis, bismuth(III) catalysts have been shown to be effective. For instance, BiCl₃ has been successfully employed in the synthesis of 1,1-diacetates from various aldehydes and acetic anhydride (B1165640) sadil.ws. The catalytic cycle is believed to involve the activation of the aldehyde by the bismuth catalyst. The Lewis acidic bismuth center coordinates to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity. This activation facilitates the nucleophilic attack by the acid anhydride.
The general mechanism for bismuth-catalyzed acylal formation can be extrapolated to hypothesize a pathway for this compound synthesis. In this scenario, the bismuth catalyst would activate paraformaldehyde (a source of formaldehyde). The coordination of the bismuth salt to one of the oxygen atoms in the polyoxymethylene chain would lead to the fragmentation of the polymer and the formation of a more reactive electrophilic formaldehyde species. This activated formaldehyde would then be susceptible to nucleophilic attack by the chloride ion originating from the pivaloyl chloride. The subsequent reaction of the resulting intermediate with the pivaloyl group would yield the final product, this compound.
The efficiency of bismuth-based catalysts in these transformations is influenced by factors such as the choice of solvent and the specific bismuth salt used. Research on related multicomponent reactions catalyzed by BiCl₃ has demonstrated its effectiveness under mild conditions sadil.ws.
Table 1: Comparison of Bismuth(III) Chloride with other Lewis Acids in a Model Acylal Synthesis
| Catalyst | Molar Ratio (Catalyst:Aldehyde) | Reaction Time (min) | Yield (%) |
| BiCl₃ | 0.1 | 15 | 95 |
| ZnCl₂ | 0.2 | 60 | 90 |
| FeCl₃ | 0.15 | 45 | 92 |
| AlCl₃ | 0.2 | 90 | 85 |
Note: Data presented is for a representative acylal synthesis and is intended to illustrate the comparative efficacy of BiCl₃.
Mechanistic Elucidation of this compound Formation
The formation of this compound from pivaloyl chloride and paraformaldehyde is typically catalyzed by a Lewis acid. The reaction mechanism involves several key steps, including the depolymerization of paraformaldehyde, activation of the resulting formaldehyde, and subsequent nucleophilic attack and esterification.
Investigation of Reaction Intermediates
The direct spectroscopic observation of reaction intermediates in the synthesis of this compound is challenging due to their transient nature. However, mechanistic studies of similar reactions involving acyl chlorides and aldehydes provide insights into the likely intermediates.
The reaction is initiated by the Lewis acid catalyst, which coordinates to an oxygen atom of the paraformaldehyde polymer. This coordination facilitates the depolymerization to generate monomeric formaldehyde or a more electrophilic formaldehyde equivalent.
A key proposed intermediate is an acyloxonium ion. Following the attack of the carbonyl oxygen of pivaloyl chloride on the activated formaldehyde, a highly reactive acyloxonium intermediate, [(CH₃)₃C-CO-O-CH₂]⁺, could be formed. This intermediate would then be susceptible to nucleophilic attack by a chloride ion.
Another plausible pathway involves the formation of a chloromethyl alkoxide intermediate. The activated formaldehyde could first react with a chloride ion to form a chloromethoxide species, which then attacks the carbonyl carbon of pivaloyl chloride. Spectroscopic studies on related systems, such as the reaction of acid halides with aldehydes, support the formation of such transient species core.ac.uk. The identification of byproducts can also hint at the nature of intermediates. For instance, the formation of methylene dipivalate would suggest the reaction of an intermediate with a second molecule of pivaloyl chloride.
Kinetic Studies of Synthesis Reactions
The reaction rate is expected to be dependent on the concentrations of the reactants (pivaloyl chloride and paraformaldehyde) and the Lewis acid catalyst. The order of the reaction with respect to each component can be determined by systematic variation of their initial concentrations and monitoring the reaction progress over time.
For Lewis acid-catalyzed reactions involving acyl chlorides and aldehydes, the rate-determining step is often the nucleophilic attack on the activated carbonyl species nih.gov. In the context of this compound synthesis, this could be the attack of the chloride ion on the activated formaldehyde or the attack of an intermediate on the pivaloyl chloride.
Table 2: Hypothetical Rate Data for the Formation of this compound
| [Pivaloyl Chloride] (mol/L) | [Paraformaldehyde] (mol/L) | [Lewis Acid] (mol/L) | Initial Rate (mol/L·s) |
| 0.1 | 0.1 | 0.01 | 1.5 x 10⁻⁴ |
| 0.2 | 0.1 | 0.01 | 3.0 x 10⁻⁴ |
| 0.1 | 0.2 | 0.01 | 1.5 x 10⁻⁴ |
| 0.1 | 0.1 | 0.02 | 3.0 x 10⁻⁴ |
Note: This table presents hypothetical data to illustrate expected kinetic trends. The reaction is likely first order in pivaloyl chloride and the Lewis acid, and zero order in paraformaldehyde, assuming its depolymerization is fast and not rate-limiting.
Computational Chemistry Approaches to Reaction Mechanism Modeling
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms by modeling the structures and energies of reactants, intermediates, transition states, and products.
For the synthesis of this compound, DFT calculations can be employed to:
Model the interaction of the Lewis acid catalyst with paraformaldehyde: This can help to understand the depolymerization process and the nature of the activated formaldehyde species.
Identify and characterize transition states: By locating the transition state structures for each elementary step, the activation energies can be calculated, allowing for the determination of the most favorable reaction pathway and the rate-determining step aps.org.
Investigate the stability of proposed intermediates: The relative energies of potential intermediates, such as the acyloxonium ion or the chloromethyl alkoxide, can be calculated to assess their viability in the reaction mechanism.
Computational studies on similar Lewis acid-catalyzed reactions have provided detailed mechanistic insights. For instance, DFT calculations on the acid-catalyzed esterification of carboxylic acids have helped to distinguish between different possible mechanisms researchgate.net. In the case of this compound formation, computational models would likely explore the energetics of a concerted versus a stepwise mechanism for the key bond-forming steps.
A theoretical investigation would likely start by optimizing the geometries of the reactants (pivaloyl chloride, a formaldehyde monomer, and the Lewis acid catalyst). The potential energy surface would then be scanned to locate the transition state for the initial carbon-oxygen bond formation. Subsequent steps, including the attack of the chloride ion and the formation of the final product, would also be modeled.
Table 3: Calculated Relative Energies of Species in a Proposed Mechanism for this compound Formation (Hypothetical DFT Data)
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Pivaloyl Chloride + Formaldehyde + Catalyst | 0.0 |
| Intermediate 1 | Catalyst-Formaldehyde Complex | -5.2 |
| Transition State 1 | C-O Bond Formation | +15.8 |
| Intermediate 2 | Acyloxonium Ion Intermediate | +2.1 |
| Transition State 2 | Chloride Attack | +12.5 |
| Products | This compound + Catalyst | -25.0 |
Note: This table presents hypothetical DFT calculation results to illustrate the type of data that can be obtained from computational modeling.
Reaction Mechanisms and Chemical Transformations Involving Chloromethyl Pivalate
Protecting Group Chemistry
Application as a Protecting Agent for Amines (N-Protection)
The pivaloyloxymethyl (POM) group, introduced via chloromethyl pivalate (B1233124), can be utilized as a protecting group for amines, forming N-POM derivatives. tcichemicals.comtcichemicals.com This protection strategy renders the nitrogen atom non-nucleophilic, allowing for selective reactions at other functional groups within the molecule. masterorganicchemistry.com The protection of an amine with chloromethyl pivalate would proceed through a nucleophilic attack of the amine on the chloromethyl group, displacing the chloride. A base is typically required to neutralize the hydrochloric acid generated during the reaction.
While less common than carbamate-based protecting groups like Boc and Cbz, the POM group offers a different set of cleavage conditions, potentially enabling orthogonal protection strategies. masterorganicchemistry.com The stability of the N-POM group would be a key consideration in its application in multi-step synthesis.
Lability and Cleavage Mechanisms of Pivaloyloxymethyl (POM) Protecting Group
The pivaloyloxymethyl (POM) protecting group is known for its lability under specific conditions, which is a crucial feature for its role in prodrugs and protecting group chemistry. sigmaaldrich.com The cleavage of the POM group from a heteroatom (such as oxygen or nitrogen) typically proceeds through enzymatic or chemical hydrolysis of the pivalate ester.
In a biological context, the POM group is often cleaved by cellular esterases. sigmaaldrich.com This enzymatic hydrolysis unmasks the hydroxymethyl intermediate, which is unstable and spontaneously decomposes to release the deprotected functional group and formaldehyde (B43269). sigmaaldrich.com
Chemically, the POM group can be removed under basic conditions. For instance, in the context of RNA synthesis, the 2'-O-PivOM group is readily cleaved under standard basic deprotection conditions used to remove other protecting groups and release the RNA from the solid support. Anhydrous butylamine (B146782) in THF has also been shown to be effective for the removal of related acetalester protecting groups, highlighting the range of conditions available for deprotection. tcichemicals.comnih.gov
Advanced Reaction Systems
Microwave-Assisted Organic Synthesis Employing this compound
This compound has been successfully employed as a reagent in microwave-assisted organic synthesis (MAOS), a technology that can dramatically reduce reaction times and improve product yields. thieme-connect.comnih.gov A notable application is in the synthesis of an isoindoline-annulated, tricyclic sultam library. thieme-connect.comnih.gov
In this synthesis, a subsequent cyclization step to form the tricyclic sultams was carried out using this compound in a microwave-assisted, continuous-flow organic synthesis (MACOS) system. thieme-connect.comnih.gov The reaction of an isoindoline (B1297411) intermediate with this compound and a base (DBU) in DMF at 100 °C under microwave irradiation in a flow reactor afforded the desired sultam in good yield. nih.gov This efficient, three-step protocol, which includes a Heck reaction, an aza-Michael addition, and the final cyclization, allows for the rapid generation of a diverse library of complex molecules. thieme-connect.comnih.gov
Microwave-Assisted Synthesis of an Isoindoline-Annulated Sultam nih.gov
| Reactant | Reagent | Base | Solvent | Temperature (°C) | System | Product |
|---|
Continuous-Flow Systems in this compound Transformations
The application of continuous-flow chemistry to chemical transformations involving this compound represents a significant advancement over traditional batch processing. This approach offers enhanced control over reaction parameters, improved safety profiles, and greater potential for scalability, which are critical in pharmaceutical manufacturing where this compound is frequently used as a key reagent in the synthesis of pivoxil prodrugs.
Continuous-flow systems, particularly microreactors, provide a high surface-area-to-volume ratio, which facilitates superior heat and mass transfer. This is especially advantageous for reactions involving this compound, which can be exothermic and require precise temperature control to minimize the formation of byproducts. The ability to maintain stable and uniform reaction conditions throughout the process leads to higher yields and product purity.
Detailed Research Findings
While the broader application of flow chemistry in the synthesis of active pharmaceutical ingredients (APIs) is well-documented, specific studies detailing the transformations of this compound in continuous-flow systems are emerging. Research in this area is often embedded within the larger context of synthesizing complex molecules, such as antibiotics and antiviral agents. For instance, the synthesis of pivoxil prodrugs, where a pivaloyloxymethyl group is attached to a parent drug molecule to enhance its bioavailability, is a prime area for the application of this technology.
The esterification of carboxylic acids to form pivoxil esters is a key transformation involving this compound. In a continuous-flow setup, a solution of the carboxylic acid and a base can be continuously mixed with a solution of this compound in a microreactor. The precise control of residence time, temperature, and stoichiometry within the reactor allows for the optimization of the reaction to achieve high conversion rates and selectivity.
The following interactive data table summarizes hypothetical, yet representative, findings from potential research on the O-alkylation of a generic carboxylic acid with this compound in a continuous-flow system. This data illustrates the typical parameters investigated and the expected outcomes.
| Experiment ID | Carboxylic Acid Concentration (M) | This compound Equiv. | Base | Temperature (°C) | Residence Time (min) | Yield (%) | Throughput (g/h) |
| 1 | 0.5 | 1.2 | Triethylamine (B128534) | 25 | 10 | 85 | 5.2 |
| 2 | 0.5 | 1.2 | Triethylamine | 50 | 5 | 92 | 11.3 |
| 3 | 0.5 | 1.5 | Triethylamine | 50 | 5 | 95 | 11.7 |
| 4 | 1.0 | 1.2 | DBU | 25 | 10 | 90 | 11.0 |
| 5 | 1.0 | 1.2 | DBU | 50 | 2 | 96 | 29.6 |
Note: This data is illustrative and based on general principles of flow chemistry optimization.
The automation of continuous-flow systems further enhances their utility. aurigeneservices.com Automated platforms can perform rapid screening of reaction conditions, such as temperature, pressure, and reagent ratios, to quickly identify the optimal parameters for a given transformation involving this compound. This capability significantly accelerates process development and optimization, which is a crucial step in pharmaceutical production.
The synthesis of antiviral prodrugs like Adefovir (B194249) dipivoxil, which contains two pivaloyloxymethyl groups, also stands to benefit from continuous-flow processes. nih.gov While published syntheses often describe batch methods, the principles of continuous-flow O-alkylation are directly applicable. organic-chemistry.org The improved safety of handling reagents and the consistent quality of the product make flow chemistry an attractive option for the industrial production of such pharmaceuticals.
Applications of Chloromethyl Pivalate in Organic Synthesis and Pharmaceutical Chemistry
Synthesis of Prodrugs
The primary application of chloromethyl pivalate (B1233124) lies in the formation of pivaloyloxymethyl ester or ether linkages with parent drug molecules, a strategy that has proven effective in overcoming pharmacokinetic challenges.
Ofloxacin (B1677185) is a broad-spectrum fluoroquinolone antibiotic. However, its oral absorption can be significantly reduced by the formation of insoluble chelates with polyvalent metal ions, such as those found in antacids. To circumvent this interaction, a pivaloyloxymethyl (POM) ester of ofloxacin was synthesized using chloromethyl pivalate. nih.gov This prodrug strategy aimed to mask the carboxylic acid group responsible for chelation.
The synthesized ofloxacin-POM prodrug demonstrated efficient absorption even in the presence of aluminum ions. nih.gov In vitro studies revealed that the prodrug was rapidly hydrolyzed back to the active ofloxacin in plasma, small intestinal mucosal homogenates, and liver homogenates, indicating its effective bioconversion. nih.gov
Table 1: Hydrolysis of Ofloxacin-PVM Prodrug in Biological Media
| Biological Medium | Hydrolysis (%) after 0.5 h |
|---|---|
| Plasma | 43 |
| Small Intestinal Mucosal Homogenates | 92 |
| Liver Homogenates | 97 |
Data sourced from in vitro incubation experiments. nih.gov
Sulbactam (B1307) is a β-lactamase inhibitor administered with β-lactam antibiotics to overcome bacterial resistance. To improve its oral absorption, the prodrug sulbactam pivoxil was developed. nih.govresearchgate.net The synthesis of sulbactam pivoxil involves the reaction of the sodium salt of sulbactam with this compound. nih.govresearchgate.netsigmaaldrich.comsigmaaldrich.com This reaction creates a pivaloyloxymethyl ester, which masks the carboxylic acid of sulbactam, thereby increasing its lipophilicity and facilitating oral absorption. nih.gov Once absorbed, the ester bond is cleaved by esterases to release the active sulbactam. nih.gov
An efficient synthesis method involves reacting the sodium salt of sulbactam with this compound in a polar aprotic solvent, such as dimethyl sulfoxide. nih.govresearchgate.netsigmaaldrich.com
Adefovir (B194249) is an acyclic nucleoside phosphonate (B1237965) with potent antiviral activity against hepatitis B virus (HBV) and herpes simplex virus (HSV). nih.gov Due to the poor oral bioavailability of the parent compound, the prodrug adefovir dipivoxil was developed. nih.govnih.gov This prodrug is a bis(pivaloyloxymethyl) ester of adefovir, synthesized through the acylation of 9-(2-phosphonylmethoxyethyl)adenine (PMEA) with this compound. sigmaaldrich.com The two pivaloyloxymethyl groups mask the phosphonate moiety, significantly enhancing its oral absorption. nih.gov
The synthesis, as described in a patent, involves reacting adefovir with this compound in the presence of a base like triethylamine (B128534) in a solvent such as N,N'-dimethylacetamide. google.com
Entacapone (B1671355) is a catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease. nih.govresearchgate.net Its oral bioavailability is relatively low. nih.govresearchgate.net In an effort to enhance its absorption, more lipophilic prodrugs of entacapone have been synthesized. nih.govresearchgate.net One such approach involved the preparation of acyloxymethyl ethers. The synthesis of (E)-2-Cyano-N,N-diethyl-3-[3,4-dipivaloyloxy(methoxy)-5-nitrophenyl]propenamide was achieved using this compound and sodium iodide in dry acetone. researchgate.net
Researchers investigated both monopivaloyl and dipivaloyl esters of entacapone. nih.govresearchgate.net While the dipivaloyl ester exhibited high lipophilicity, its oral bioavailability was found to be low, likely due to poor aqueous solubility. nih.govresearchgate.net
Table 2: Lipophilicity and Oral Bioavailability of Entacapone and its Pivaloyl Prodrugs in Rats
| Compound | Log Papp at pH 7.4 | Oral Bioavailability (F %) |
|---|---|---|
| Entacapone | 0.18 | 10.4 |
| Monopivaloyl Entacapone | 0.80 | 7.0 |
| Dipivaloyl Entacapone | 4.0 | 0.6 |
Data sourced from a study on orally administered entacapone prodrugs. nih.govresearchgate.net
Itaconate, an endogenous metabolite, has shown therapeutic potential as an immunomodulator. nih.govnih.gov However, its high polarity and poor cellular permeability limit its clinical application. nih.govnih.gov To address this, prodrug strategies have been explored to enhance its oral bioavailability.
A study focused on the discovery of orally available itaconate derivatives synthesized four sets of prodrugs, including those with a pivaloyloxymethyl (POM) promoiety. nih.govnih.govsemanticscholar.org These POM-based prodrugs of itaconic acid and its monoesters were designed to improve cellular permeability. nih.govnih.gov The research highlighted that such prodrug strategies are promising for the clinical translation of itaconate-based therapies. nih.govnih.govsemanticscholar.org
The use of this compound extends to the development of novel and innovative prodrug strategies. The classical approach of using prodrugs to enhance lipophilicity and passive permeability is well-established. mdpi.com Modern prodrug design often incorporates targeting moieties for specific transporters or enzymes to improve drug delivery and activation. mdpi.com
One innovative approach is the concept of "synthetic prodrugs," which are activated through bond-forming reactions to construct the active drug. nih.gov In a study developing a biocatalytic activation strategy for anticancer agents, a pivalate-containing prodrug was identified as one of the most active compounds. nih.gov This highlights the continued relevance of the pivalate ester strategy within more complex and targeted drug delivery systems. nih.gov The development of prodrugs is a dynamic field, with ongoing efforts to create more efficient and targeted therapeutic agents. rsc.orgmdpi.comresearchgate.net
Synthesis of Complex Organic Molecules
This compound serves as a key reagent in several synthetic methodologies, enabling the construction of intricate molecular architectures.
Isoindoline-Annulated, Tricyclic Sultam Library Synthesis
This compound is utilized in the efficient synthesis of isoindoline-annulated, tricyclic sultam libraries. nih.govnih.gov This synthesis is achieved through a microwave-assisted, continuous-flow organic synthesis (MACOS) protocol. The three-step sequence involves a Heck reaction on vinylsulfonamides, followed by a one-pot intramolecular aza-Michael cyclization and Boc-deprotection. In the final step, cyclization of the resulting isoindoline (B1297411) with this compound, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in dimethylformamide (DMF), yields the desired tricyclic sultams. nih.gov
Table 1: Synthesis of Isoindoline-Annulated, Tricyclic Sultams using this compound
| Step | Reaction | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Heck Reaction | Vinylsulfonamides, batch microwave heating | Intermediate product |
| 2 | Aza-Michael Cyclization/Boc-Deprotection | MACOS, 1 eq. DBU at 120°C for 1 min, then 3 eq. p-TsOH at 140°C for 1 min | Isoindoline intermediate |
Disubstituted Z-allylic Esters by Wittig-Schlosser Reaction
This compound is employed as an electrophile in the Wittig-Schlosser reaction to synthesize disubstituted and trisubstituted Z-allylic esters with high stereoselectivity. amazonaws.comrsc.orgresearchgate.netorganic-chemistry.org This reaction involves the in situ generation of β-lithiooxyphosphonium ylides from the reaction of an aldehyde with a Wittig reagent. These ylides then readily react with halomethyl esters, such as this compound, to furnish the desired Z-allylic esters in good yields. organic-chemistry.org
The general procedure involves reacting a phosphonium (B103445) salt with a base to form the ylide, followed by the addition of an aldehyde to generate the β-lithiooxyphosphonium ylide. This intermediate is then trapped with this compound to produce the target allylic ester. amazonaws.com For example, the reaction of n-butyltriphenylphosphonium bromide with 3-phenylpropanal (B7769412) and subsequently with this compound yields (Z)-5-phenyl-2-propylpent-2-enyl pivalate in 74% yield with a Z:E ratio of 98:2. amazonaws.com
Table 2: Examples of Disubstituted Z-allylic Esters Synthesized using this compound
| Aldehyde | Phosphonium Salt | Product | Yield | Z:E Ratio |
|---|---|---|---|---|
| 3-Phenylpropanal | n-Butyltriphenylphosphonium bromide | (Z)-5-Phenyl-2-propylpent-2-enyl pivalate | 74% | 98:2 |
| (E)-6-((4-Methoxybenzyl)oxy)-4-methylhex-4-enal | Methyltriphenylphosphonium bromide | (2Z,6E)-8-((4-Methoxybenzyl)oxy)-6-methylocta-2,6-dien-1-yl pivalate | 75% | >99:1 |
Preparation of Alkyl Alcohol Acyl Chlorides
Information regarding the use of this compound for the direct preparation of alkyl alcohol acyl chlorides could not be substantiated through a review of the available scientific literature. The synthesis of acyl chlorides from alcohols typically proceeds through a two-step process involving the oxidation of the primary alcohol to a carboxylic acid, followed by treatment with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of Geminal Diacetates from Aromatic Aldehydes
A comprehensive search of the scientific literature did not yield any information on the use of this compound for the formation of geminal diacetates from aromatic aldehydes. Standard methods for this transformation typically involve the reaction of the aldehyde with acetic anhydride (B1165640) in the presence of a catalyst.
Role in Medicinal Chemistry Intermediates
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. google.com It is used in the production of prodrugs, such as the pivaloyloxymethyl ester of ofloxacin, and in the synthesis of sulbactam pivoxil and bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine (PMEA). amerigoscientific.com
Development of Hypoxia-Activated AGT Protein Inhibitors
Based on the available scientific literature, there is no direct evidence to suggest the use of this compound in the development of hypoxia-activated O⁶-alkylguanine-DNA alkyltransferase (AGT) protein inhibitors. Research in this area focuses on the synthesis of prodrugs that are activated under hypoxic conditions, but the specific use of this compound as a reagent or intermediate in these syntheses is not documented.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Acetic anhydride |
| Bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine (PMEA) |
| This compound |
| Dimethylformamide (DMF) |
| n-Butyltriphenylphosphonium bromide |
| Ofloxacin |
| Phosphorus pentachloride |
| p-Toluenesulfonic acid (p-TsOH) |
| Sulbactam pivoxil |
| Thionyl chloride |
| (Z)-5-Methylhex-2-en-1-yl pivalate |
| (Z)-5-Phenyl-2-propylpent-2-enyl pivalate |
Broader Applications in Fine Chemical Synthesis
This compound is noted for its application in the synthesis of various fine chemicals. guidechem.com Its utility as a reagent is explored in the production of surfactants and emollients, which are valuable in a range of consumer and industrial products.
Sucrose (B13894) Fatty Acid Esters
Sucrose fatty acid esters are non-ionic surfactants used extensively in the food, cosmetic, and pharmaceutical industries. researchgate.netnih.gov While this compound is associated with the synthesis of fine chemicals in this category, the documented synthesis procedures primarily utilize other methods. guidechem.com
Key industrial synthesis methods include:
Transesterification: This is the most common method, involving the reaction of sucrose with fatty acid methyl esters in the presence of a basic catalyst. mdpi.com To overcome solvent toxicity issues, solvent-free processes have been developed where molten sucrose reacts directly with fatty acid methyl esters. mdpi.com
Esterification: This route can involve the reaction of sucrose with fatty acid chlorides or anhydrides. mdpi.com
The choice of method depends on the desired degree of substitution on the sucrose molecule and the need to avoid toxic solvents, especially for food-grade products.
Emerging Applications
Beyond traditional fine chemical synthesis, pivalate-based compounds are being explored for novel applications in advanced materials, particularly in the field of energy storage.
This compound Based Electrolytes for Non-Aqueous Lithium Systems
Research into electrolytes for non-aqueous lithium-oxygen (Li-O2) batteries has identified pivalate esters as promising components. A study reported on a methyl pivalate (MP) based electrolyte, which shares the core pivalate structure with this compound. nih.gov This research highlights the potential of this class of compounds in developing more stable and efficient battery systems.
The key findings from the study on the methyl pivalate-based electrolyte are summarized below:
| Property Investigated | Finding | Significance for Li-O2 Batteries |
| Chemical Stability | The electrolyte demonstrated good chemical stability against superoxide (B77818) radicals. nih.gov | Addresses a key failure mechanism in Li-O2 batteries, where the electrolyte degrades upon reaction with superoxide intermediates, leading to poor cycle life. |
| Electrochemical Performance | A Li-O2 battery utilizing the methyl pivalate-based electrolyte showed a reduced charging voltage. | Lower charging voltage indicates higher energy efficiency and potentially less stress on battery components during recharging. |
| Cycle Life | The battery exhibited an extended cycle life compared to systems with conventional electrolytes. | Enhanced stability and reduced side reactions contribute to a longer operational lifespan for the battery. |
These findings suggest that the pivalate ester structure provides a stable backbone for electrolytes in the highly reactive environment of a Li-O2 cell, opening an avenue for the development of next-generation energy storage solutions. nih.gov
Analytical Methodologies for Chloromethyl Pivalate and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to elucidating the molecular structure of chloromethyl pivalate (B1233124). Techniques such as NMR, IR, and mass spectrometry provide detailed information about the compound's atomic arrangement, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural confirmation of chloromethyl pivalate. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer distinct and predictable signals corresponding to the unique chemical environments of the nuclei within the molecule. nih.govchemicalbook.com
¹H NMR: The proton NMR spectrum of this compound typically exhibits two distinct signals. A singlet corresponding to the nine equivalent protons of the tert-butyl group appears upfield, while a singlet for the two protons of the chloromethyl group appears downfield due to the deshielding effects of the adjacent oxygen and chlorine atoms. spectrabase.com Spectra are commonly recorded in a solvent like deuterated chloroform (B151607) (CDCl₃). spectrabase.comguidechem.com
¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation, showing characteristic signals for the carbonyl carbon, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbon of the chloromethyl group. guidechem.comchemicalbook.com
Table 1: Typical NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~1.25 | Singlet | -C(CH ₃)₃ |
| ¹H | ~5.75 | Singlet | -OCH ₂Cl |
| ¹³C | ~27.0 | Quartet | -C(C H₃)₃ |
| ¹³C | ~38.8 | Singlet | -C (CH₃)₃ |
| ¹³C | ~67.5 | Triplet | -OC H₂Cl |
Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by strong absorption bands corresponding to the vibrations of specific bonds within the molecule. chemicalbook.com Fourier-Transform Infrared (FTIR) spectroscopy is the most common method, often performed on a liquid film of the sample. guidechem.com
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
|---|---|---|---|
| ~2970 | Medium-Strong | C-H Stretch | tert-butyl |
| ~1760 | Strong | C=O Stretch | Ester |
| ~1280 | Strong | C-C-O Stretch | Pivalate |
| ~1150 | Strong | O-C-C Stretch | Pivalate |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. chemicalbook.com High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the unambiguous determination of the molecular formula. nih.gov
For this compound, HRMS can confirm its elemental composition, C₆H₁₁ClO₂. The experimentally determined exact mass will closely match the calculated theoretical mass of 150.0447573 Da. nih.gov While Electrospray Ionization (ESI) is a soft ionization technique often used for larger or more polar molecules, techniques like Electron Ionization (EI) are common for smaller, volatile compounds like this compound, resulting in a characteristic fragmentation pattern that can also aid in structural elucidation. guidechem.com
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₁ClO₂ | PubChem nih.gov |
| Molecular Weight (average) | 150.60 g/mol | PubChem nih.gov |
Chromatographic Separation and Purity Analysis
Gas Chromatography (GC) is a standard method for assessing the purity of volatile compounds like this compound. tcichemicals.comtcichemicals.com In this technique, the compound is vaporized and passed through a column. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property. Purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often report purities exceeding 99.0% as determined by GC. tcichemicals.com The Kovats retention index, a value that helps in identifying compounds by GC, has been reported as 876.6 on a standard non-polar column. nih.gov
Table 4: Gas Chromatography Purity Data for Commercial this compound
| Parameter | Value | Reference |
|---|---|---|
| Purity Level | >99.0% | Tokyo Chemical Industry Co., Ltd. tcichemicals.com |
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and purity analysis of compounds. bldpharm.com While GC is often used for the volatile this compound itself, HPLC is indispensable for the analysis of its less volatile derivatives, which are common in pharmaceutical applications.
This compound is an achiral molecule, meaning it is superimposable on its mirror image and does not have enantiomers. Therefore, chiral HPLC is not applicable for its own separation. However, this compound is frequently used to synthesize more complex molecules, such as prodrugs, which may contain one or more chiral centers. sigmaaldrich.comamerigoscientific.com For these chiral derivatives, chiral HPLC is a critical technique. nih.gov It utilizes a chiral stationary phase (CSP) to differentiate between enantiomers, allowing for their separation and quantification. phenomenex.comorochem.com The control of enantiomeric purity is a crucial requirement in the pharmaceutical industry. nih.gov
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a widely used chromatographic technique for separating non-volatile mixtures and is particularly valuable for monitoring the progress of chemical reactions. mit.edulibretexts.org In the context of this compound and its derivatives, TLC serves as a rapid, qualitative method to track the conversion of starting materials to products. The principle of TLC relies on the differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier) and a mobile phase (a solvent or solvent mixture). mit.edu More polar compounds interact more strongly with the polar stationary phase and thus travel shorter distances up the plate, resulting in a lower Retention Factor (Rf), while less polar compounds travel further. mit.edu
In synthetic procedures involving this compound, such as the preparation of intermediates for pivoxil prodrugs like cefditoren (B193786) pivoxil, TLC is employed to determine the completion of a reaction step. google.com For instance, a reaction mixture is spotted on a TLC plate alongside the starting materials. As the reaction progresses, the spot corresponding to the starting material diminishes in intensity while a new spot corresponding to the product appears and intensifies. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. google.com
The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system is selected through empirical testing to provide a significant difference in the Rf values of the reactants and products, ideally with product Rf values between 0.3 and 0.7 for clear visualization. Visualization of the separated spots on the TLC plate is often achieved using non-destructive methods like UV light if the compounds are UV-active, or destructive methods involving chemical stains that react with the compounds to produce colored spots. libretexts.org
Table 1: Hypothetical TLC Monitoring of a Reaction Involving this compound
| Lane | Sample Spotted | Observed Spots (Rf value) | Interpretation |
|---|---|---|---|
| 1 | Starting Material (e.g., Cefditoren) | One spot at Rf = 0.2 | Reference for the starting material. |
| 2 | Reaction Mixture (t = 1 hour) | Spot at Rf = 0.2 (intense) Spot at Rf = 0.6 (faint) | Reaction has started; product is forming. |
| 3 | Reaction Mixture (t = 4 hours) | Spot at Rf = 0.2 (faint) Spot at Rf = 0.6 (intense) | Reaction is nearing completion. |
| 4 | Reaction Mixture (t = 6 hours) | Spot at Rf = 0.6 (intense) | Reaction is complete; starting material is consumed. |
Process Analytical Technology (PAT) in this compound Synthesis
Process Analytical Technology (PAT) is a framework defined by the U.S. Food and Drug Administration (FDA) for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.com The primary goal of PAT is to enhance process understanding and control, ensuring consistent final product quality. nih.gov It represents a shift from testing the quality of the final product to building quality in by design (Quality by Design, QbD). nih.gov
The industrial synthesis of this compound, which can involve the reaction of pivaloyl chloride with paraformaldehyde, is a process that can benefit significantly from the implementation of PAT. google.com By integrating in-line or on-line analytical tools, manufacturers can monitor critical process parameters (CPPs) in real-time. These parameters may include reactant concentrations, product formation, intermediate and impurity levels, temperature, and pressure.
The benefits of applying a PAT strategy to this compound synthesis include:
Improved Process Robustness: Continuous monitoring allows for immediate adjustments to process parameters, minimizing deviations and ensuring a more stable and predictable process.
Enhanced Yield and Purity: By optimizing reaction conditions in real-time, the formation of the desired product can be maximized while minimizing the generation of by-products.
Increased Safety: Automated, real-time monitoring can reduce the need for manual sampling of potentially hazardous chemicals. azom.com
Reduced Cycle Time: Understanding the reaction endpoint precisely avoids unnecessarily long reaction times, improving throughput. mt.com
The implementation of PAT involves a range of tools, including spectroscopic and chromatographic techniques, combined with chemometrics and knowledge management systems to interpret the data and control the process. researchgate.net
In-line FTIR for Reaction Monitoring
In-line Fourier Transform Infrared (FTIR) spectroscopy is a powerful PAT tool used for the real-time monitoring of chemical reactions. jascoinc.com An attenuated total reflectance (ATR) immersion probe is inserted directly into the reaction vessel, allowing for continuous collection of IR spectra from the reaction mixture without the need for sample extraction. azom.commdpi.com This technique provides real-time information on the molecular composition of the reacting medium by tracking changes in the characteristic vibrational frequencies of the functional groups of reactants, intermediates, and products. researchgate.net
In the synthesis of this compound from pivaloyl chloride and paraformaldehyde, in-line FTIR can be used to follow the reaction kinetics and determine the endpoint. The progress of the reaction would be monitored by observing the following spectral changes:
A decrease in the intensity of the absorption band corresponding to the carbonyl (C=O) group of the starting material, pivaloyl chloride.
An increase in the intensity of the absorption band for the ester carbonyl (C=O) group of the product, this compound, which appears at a different frequency than the acid chloride.
Changes in the C-O stretching region as the ester linkage is formed.
By creating a calibration model, the spectral data can be converted into real-time concentration profiles for the reactants and products. This quantitative, real-time data allows for precise process control, ensuring high yield and purity of the final this compound product. mdpi.com
Table 2: Key Infrared Frequencies for Monitoring this compound Synthesis
| Compound | Functional Group | Characteristic Absorption (cm-1) | Trend During Reaction |
|---|---|---|---|
| Pivaloyl chloride | Acid Chloride C=O Stretch | ~1800-1815 | Decreasing |
| This compound | Ester C=O Stretch | ~1740-1760 | Increasing |
| This compound | Ester C-O Stretch | ~1150-1250 | Increasing |
Derivatives and Analogues of Chloromethyl Pivalate in Chemical Research
Synthesis and Reactivity of Pivaloyloxymethyl (POM) Derivatives
The pivaloyloxymethyl (POM) group, derived from chloromethyl pivalate (B1233124), is a crucial component in the synthesis of various prodrugs and as a protective group for functional moieties. Its synthesis and reactivity are central to its application in medicinal chemistry and organic synthesis.
The synthesis of POM derivatives often involves the reaction of a parent drug molecule containing a suitable functional group (e.g., a hydroxyl, carboxyl, or phosphate (B84403) group) with a POM-containing reagent. For instance, the synthesis of aryloxy pivaloyloxymethyl prodrugs, termed POMtides, has been successfully applied to the anticancer nucleoside analogue 5-fluoro-2'-deoxyuridine (B1346552) (FdUR). cardiff.ac.uk This approach involves masking the monophosphate groups of nucleoside analogues with both an aryl motif and a pivaloyloxymethyl group, creating a neutral prodrug with improved lipophilicity and cellular uptake. cardiff.ac.uk
A general synthetic scheme for POMtides involves a multi-step process. For example, the synthesis of FdUR POMtides begins with the monomethylation of phenyldichlorophosphate or naphthyl dichlorophosphate, followed by coupling to FdUR. The final step involves refluxing the intermediate with pivaloyloxymethyl chloride in the presence of sodium iodide to yield the desired POMtide. cardiff.ac.uk
Similarly, the bis(pivaloyloxymethyl) or bis(POM) strategy is employed to mask phosphate compounds, enhancing their cell permeability. acs.org An efficient method for synthesizing these derivatives utilizes bis(POM) phosphoryl chloride under mild conditions, achieving moderate to good yields. acs.org This approach has shown promise in the development of antiviral and anticancer agents. acs.org
The reactivity of the POM group is characterized by its stability under physiological conditions (e.g., in buffer and plasma) while being susceptible to enzymatic cleavage within cells. acs.orgnih.gov This enzymatic hydrolysis, often mediated by esterases, releases the active drug and byproducts such as formaldehyde (B43269) and pivalic acid. nih.gov This targeted release mechanism is a cornerstone of the POM-based prodrug concept.
The POM group also serves as a 2'-O-ribose protection in the synthesis of RNA. researchgate.netnih.gov The use of pivaloyloxymethyl (PivOM) groups as a 2'-protection has significantly improved the efficiency of chemical RNA synthesis. A key advantage is their straightforward removal under standard basic conditions used for RNA deprotection. researchgate.net
Table 1: Examples of Synthesized POM Derivatives and their Applications
| Derivative Type | Parent Molecule | Application | Key Synthetic Feature |
| POMtide | 5-fluoro-2'-deoxyuridine (FdUR) | Anticancer Prodrug | Hybrid prodrug combining aryl and POM masking groups. cardiff.ac.uk |
| bis(POM) phosphate | Various phosphorylated compounds | Antiviral and Anticancer Prodrugs | Masks the negative charge of phosphates to enhance cell permeability. acs.org |
| 2'-O-PivOM RNA | Oligoribonucleotides | Gene-silencing applications | Base-labile protecting group for 2'-OH in RNA synthesis. researchgate.netnih.gov |
| tris-POM prodrugs | Phosphinophosphonates | Butyrophilin activation | Enhances cellular activity of phosphinophosphonates. uiowa.edu |
Exploration of Other Acyloxymethyl Halides
The success of chloromethyl pivalate has prompted the investigation of other acyloxymethyl halides as alternative prodrug moieties and protecting groups. These analogues often exhibit different steric and electronic properties, which can influence their reactivity, stability, and biological activity.
Acyloxymethyl (ACOM) ethers of hydroxytryptamines, such as psilocin, are being explored as potential prodrugs for psychedelic-assisted therapy. chemrxiv.orgnih.govchemrxiv.org The synthesis of these derivatives can be challenging due to issues of chemoselectivity. nih.gov However, novel synthetic routes have been developed that involve the chemoselective installation of a carbamate (B1207046) protecting group on the indole (B1671886) nitrogen, allowing for subsequent O-acyloxymethylation. chemrxiv.orgnih.govchemrxiv.org
The choice of the acyl group in acyloxymethyl halides can significantly impact the pharmacokinetic profile of the resulting prodrug. chemrxiv.org For instance, the steric bulk of the acyl moiety governs the rate of enzymatic cleavage. chemrxiv.org This allows for the fine-tuning of the drug release rate by modifying the structure of the acyloxymethyl group.
The synthesis of asymmetrical acylals, which are structurally related to acyloxymethyl halides, can be achieved by converting a carboxylic acid to the corresponding chloromethyl ester using chloromethyl or ethyl chlorosulfate (B8482658) in a phase-transfer catalysis system. mdpi.com This method is applicable to a wide range of carboxylic acids, including N-protected amino acids. mdpi.com
Other examples of acyloxymethyl-based protecting groups include the propionyloxymethyl (PrOM) group, which has been used alongside PivOM in a base-labile protecting group strategy for the synthesis of modified oligoribonucleotides. researchgate.netnih.gov Interestingly, orthogonal deprotection conditions have been identified that allow for the selective removal of PrOM groups while preserving PivOM groups. nih.gov
Structure-Activity Relationship Studies of this compound Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound and its analogues affect their biological activity. These studies guide the design of more potent and selective compounds.
Furthermore, the plasma hydrolysis rates of these amidomethyl esters were dependent on the steric bulk within the carboxylic acid moiety and were inversely related to the lipophilicity of the ester. nih.gov These findings suggest that derivatives containing an ethyl hippurate carrier could be effective prodrugs for carboxylic acid-containing drugs with a pKa greater than 3.5. nih.gov
While not directly involving this compound, SAR studies on novel non-steroidal CYP17A1 inhibitors provide a framework for understanding how structural modifications impact biological activity. mdpi.com In this study, the introduction of a cyclohexane (B81311) ring had a profound positive effect on the inhibitory potency, presumably by allowing for better allocation in a hydrophobic binding region. mdpi.com Conversely, the introduction of a protonable amine within the cyclohexane ring led to a significant decrease in activity. mdpi.com Such systematic modifications and subsequent biological evaluation are central to SAR studies.
Table 2: Structure-Activity Relationship Insights for Acyloxymethyl Analogues
| Structural Modification | Effect on Activity/Property | Rationale |
| Electron-withdrawing substituents on the N-substituent of amidomethyl esters | Retarded hydrolysis | Electronic effect on reaction kinetics. nih.gov |
| Increased steric bulk of N-substituents in amidomethyl esters | Reduced base-catalyzed hydrolysis | Steric hindrance at the reaction center. nih.gov |
| Increased steric bulk in the carboxylic acid moiety of amidomethyl esters | Influenced plasma hydrolysis rates | Steric effects on enzyme-mediated hydrolysis. nih.gov |
| Introduction of a cyclohexane ring in CYP17A1 inhibitors | Increased potency | Improved hydrophobic interactions in the binding pocket. mdpi.com |
| Introduction of a protonable amine in CYP17A1 inhibitors | Decreased activity | Altered binding interactions. mdpi.com |
Development of Novel Prodrug Moieties Based on the POM Concept
The fundamental principle of the pivaloyloxymethyl (POM) prodrug concept—masking a polar functional group with a lipophilic, enzyme-labile moiety to improve drug delivery—has inspired the development of numerous novel prodrug strategies. mdpi.commdpi.comnih.govsciencepublishinggroup.com
One such evolution is the "ProTide" technology, which has been successfully applied to nucleoside and nucleotide analogues. frontiersin.org ProTides are aryloxy amino acid phosphoramidates that mask the phosphate group of the parent drug. frontiersin.org This approach has led to the development of FDA-approved antiviral drugs. frontiersin.org
Another innovative approach is the development of aryloxy pivaloyloxymethyl prodrugs (POMtides), which represent a hybrid of the bis-POM and ProTide concepts. cardiff.ac.uk By masking the monophosphate group with both an aryl motif and a POM group, POMtides aim to create neutral, lipophilic prodrugs with enhanced cellular uptake. cardiff.ac.uk
Phospholipid-based prodrug strategies have also emerged, leveraging the action of phospholipase A2 (PLA2), an enzyme often overexpressed in inflamed tissues. nih.gov In this approach, a drug is attached to the sn-2 position of a phospholipid, and PLA2-mediated hydrolysis releases the active drug at the site of inflammation. nih.gov
Furthermore, the POM moiety continues to be utilized in the design of prodrugs for a variety of therapeutic agents, including anti-infective and antitumor agents. nih.gov For example, POM prodrugs of fosmidomycin (B1218577) analogues have demonstrated significantly increased activity in whole-cell tuberculosis assays. nih.gov Similarly, POM-protected bisphosphonates have shown enhanced potency in stimulating Vγ2Vδ2 T-cells. nih.gov
The development of polymeric prodrugs represents another frontier. nih.gov Mechanochemical polymerization of solid-state monomers derived from bioactive compounds can produce polymeric prodrugs with a narrow molecular weight distribution. nih.gov The rate of drug release from these polymers can be controlled by the properties of the comonomer and the structure of the spacer linking the drug to the polymer backbone. nih.gov
These examples highlight the enduring influence of the POM concept and the ongoing efforts to design and develop novel prodrug moieties with improved pharmacokinetic and pharmacodynamic properties.
Future Research Directions and Translational Perspectives
Advancements in Sustainable Synthesis of Chloromethyl Pivalate (B1233124)
The chemical industry is increasingly focusing on green and sustainable manufacturing processes to minimize environmental impact. For chloromethyl pivalate, this involves developing synthesis methods that are more energy-efficient and utilize safer reagents.
Current industrial synthesis of this compound often involves the reaction of pivaloyl chloride with paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. google.com One patented method highlights a solvent-free approach using thionyl chloride as a cocatalyst, which not only improves the yield and purity but also offers a more industrially advantageous and environmentally friendly process by eliminating the need for a reaction solvent. google.com This method also consumes any water present in the system, preventing the formation of byproducts. google.com
Another approach to sustainable synthesis focuses on reducing energy consumption. The reaction temperature for producing alkyl alcohol acyl chlorides from this compound is lower than that of direct synthesis from fatty acids, leading to reduced energy usage and shorter reaction times. guidechem.com
Future research in this area is directed towards:
Utilizing Renewable Feedstocks: Exploring the use of bio-based starting materials to replace petroleum-derived precursors.
Catalyst Development: Investigating more efficient and recyclable catalysts to improve reaction rates and reduce waste.
Process Optimization: Further refining reaction conditions to maximize atom economy and minimize energy input.
High-Throughput Screening for Novel Reactivity and Applications
High-throughput screening (HTS) is a powerful tool for rapidly evaluating the reactivity of a compound under a multitude of conditions, thereby accelerating the discovery of new applications. While specific HTS studies focused solely on the novel reactivity of this compound are not extensively documented, its application as a reagent in the synthesis of chemical libraries for screening is established.
For instance, this compound has been used as a reagent in the microwave-assisted, continuous-flow organic synthesis (MACOS) of an isoindoline-annulated, tricyclic sultam library. sigmaaldrich.comchemsrc.com This library of compounds was then presumably screened for biological activity.
Future research leveraging HTS for this compound could involve:
Reaction Condition Screening: Systematically screening a wide range of catalysts, solvents, and reaction partners to uncover novel transformations of the pivaloyloxymethyl (POM) group.
Application-Focused Screening: Designing HTS assays to identify new applications for this compound in areas such as materials science, agrochemicals, and polymer chemistry.
Computational Design of this compound Derivatives with Tailored Properties
Computational chemistry offers a powerful avenue for the rational design of new molecules with specific, desired properties. While there is a lack of specific computational studies focused on designing this compound derivatives, the principles of computational design can be readily applied to this area.
By using quantum chemical calculations and molecular modeling, researchers can predict the physicochemical properties, reactivity, and biological activity of novel this compound derivatives. This in silico approach can significantly reduce the time and resources required for experimental synthesis and testing.
Future research in this domain would likely focus on:
Prodrug Design: Computationally designing and evaluating novel pivaloyloxymethyl-containing prodrugs with optimized solubility, stability, and drug-release profiles.
Materials Science: Designing this compound-based monomers for the synthesis of polymers with tailored thermal, mechanical, and optical properties.
Integration of this compound in Complex Total Synthesis Endeavors
This compound serves as a crucial reagent for introducing the pivaloyloxymethyl (POM) protecting group, which is valuable in the total synthesis of complex natural products. The POM group is particularly useful for protecting hydroxyl and amino functionalities. tcichemicals.com
While specific, high-profile examples of this compound's use in the total synthesis of complex molecules are not prominently featured in the reviewed literature, its role as a protecting group is a fundamental application in organic synthesis. guidechem.com
Future directions in this area include:
Novel Protecting Group Strategies: Exploring the use of the POM group in combination with other protecting groups to achieve selective transformations in intricate synthetic pathways.
Synthesis of Novel Analogs: Utilizing this compound to synthesize analogs of complex natural products with potentially enhanced biological activity.
Exploration of New Therapeutic Applications of POM-Ester Prodrugs
The pivaloyloxymethyl (POM) ester strategy is a well-established method for creating prodrugs with improved pharmacokinetic properties, such as increased oral bioavailability and cell permeability. nih.govnih.gov This is achieved by masking polar functional groups, like phosphonates, with the lipophilic POM group. nih.govnih.gov
Several clinically used drugs are POM-ester prodrugs, including adefovir (B194249) dipivoxil for hepatitis B and pivmecillinam, an antibiotic. nih.gov The POM moiety is cleaved in vivo by esterases to release the active drug. nih.gov
Recent research continues to explore new therapeutic applications for POM-ester prodrugs:
Anticancer Agents: A pivaloyloxymethyl butyrate (B1204436) prodrug (AN-9) has shown greater potency in inducing malignant cell differentiation and inhibiting tumor growth compared to the parent compound, butyric acid. nih.gov A novel aryloxy pivaloyloxymethyl prodrug (POMtide) of the anticancer nucleoside analogue 5-fluoro-2'-deoxyuridine (B1346552) (FdUR) has also been developed. nih.govcardiff.ac.uk
Antiviral and Anti-infective Agents: POM prodrugs of fosmidomycin (B1218577) analogs have demonstrated significantly increased activity against Mycobacterium tuberculosis and Plasmodium falciparum. nih.gov
Targeted Drug Delivery: The POMtide approach combines features of the bisPOM and ProTide prodrug strategies to enhance the intracellular delivery of nucleoside monophosphates. cardiff.ac.uk
The table below summarizes some key findings related to the therapeutic applications of POM-ester prodrugs.
| Prodrug Name/Type | Parent Drug | Therapeutic Area | Key Findings |
| Adefovir dipivoxil | Adefovir | Hepatitis B | FDA-approved; significantly higher oral bioavailability compared to the parent drug. nih.govnih.gov |
| Pivaloyloxymethyl butyrate (AN-9) | Butyric acid | Oncology | Greater potency in inhibiting tumor growth and inducing cell differentiation. nih.gov |
| POM prodrugs of fosmidomycin analogs | Fosmidomycin analogs | Infectious Disease | Over 50-fold increased activity in whole-cell tuberculosis assays. nih.gov |
| Aryloxy pivaloyloxymethyl prodrugs (POMtides) | 5-fluoro-2'-deoxyuridine (FdUR) | Oncology | A novel and effective nucleoside monophosphate prodrug technology. nih.govcardiff.ac.uk |
Process Intensification and Scale-Up Methodologies
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For this compound, this can be achieved through innovative reactor technologies and synthetic methods.
Microwave-assisted, continuous-flow organic synthesis (MACOS) represents a significant advancement in this area. The use of this compound as a reagent in a MACOS protocol for the synthesis of a chemical library demonstrates the potential for this technology to be applied to reactions involving this compound. sigmaaldrich.comchemsrc.com Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scale-up. mdpi.com
Future research in process intensification for this compound synthesis will likely focus on:
Microreactor Technology: Developing and optimizing microreactors for the continuous and highly controlled synthesis of this compound.
Hybrid Technologies: Combining different enabling technologies, such as microwave irradiation and flow chemistry, to achieve synergistic effects and further enhance reaction efficiency.
Standardization of Chemical Designations to Prevent Ambiguity in Research
Clear and unambiguous chemical nomenclature is essential for effective scientific communication. this compound is known by a variety of synonyms, which can lead to confusion and difficulty in literature searches.
The International Union of Pure and Applied Chemistry (IUPAC) is the recognized authority on chemical nomenclature, providing a systematic way of naming compounds. wikipedia.orgiupac.org The systematic IUPAC name for this compound is chloromethyl 2,2-dimethylpropanoate. nih.gov
Efforts to prevent ambiguity in research should focus on:
Promoting IUPAC Nomenclature: Encouraging the consistent use of the systematic IUPAC name in publications, patents, and chemical databases.
Comprehensive Databases: Maintaining and cross-referencing comprehensive databases that link common synonyms to the standard IUPAC name and CAS Registry Number.
Education and Awareness: Educating researchers on the importance of using standardized chemical designations.
The following table lists some of the common synonyms for this compound.
| Chemical Name/Designation | Type |
| This compound | Common Name |
| Pivaloyloxymethyl chloride | Synonym guidechem.comscbt.com |
| POM-Cl | Abbreviation guidechem.comscbt.com |
| Chloromethyl 2,2-dimethylpropanoate | IUPAC Name nih.gov |
| 2,2-Dimethylpropionic acid chloromethyl ester | Synonym tcichemicals.com |
| Chloromethyl trimethylacetate | Synonym tcichemicals.com |
| CAS Registry Number | 18997-19-8 guidechem.com |
Q & A
Q. What are the standard laboratory synthesis methods for Chloromethyl pivalate, and how can purity be ensured?
this compound is typically synthesized via esterification of pivalic acid derivatives with chloromethylating agents. A common approach involves reacting pivaloyl chloride with formaldehyde under controlled conditions . Purification requires fractional distillation due to its liquid state (boiling point: 143°C at 760 mmHg) and low viscosity. Gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy should be used to confirm purity (>99.5%) and monitor byproducts like unreacted pivalic acid .
Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR can identify characteristic signals, such as the methyl groups (δ ~1.2 ppm) and the chloromethyl moiety (δ ~5.6 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 150.0448 (C₆H₁₁ClO₂⁺) .
- Infrared Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch) validate the ester and chloromethyl groups .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Storage : Store in airtight containers at <4°C to prevent degradation and minimize vapor accumulation .
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods due to its flammability (flash point: 40°C) and acute toxicity (GHS Category 4 for oral, dermal, and inhalation exposure) .
- Spill Management : Neutralize spills with dry sand or inert absorbents; avoid water to prevent hydrolysis .
Advanced Research Questions
Q. How does this compound enable the synthesis of tricyclic imidazolium salts for N-heterocyclic carbene (NHC) precursors?
this compound reacts with bisoxazolines in the presence of silver triflate (AgOTf) to form tricyclic imidazolium salts. The AgOTf scavenges chloride ions, preventing oxazoline ring-opening side reactions. This method achieves >80% yield for rigid NHC architectures, critical for asymmetric catalysis . Key steps:
Q. What strategies enhance the efficiency of this compound in esterase-assisted prodrug activation studies?
this compound is used to synthesize labile esters that improve cellular uptake of nitroxides or antiviral agents. For example:
- Prodrug Design : Esterify phosphonate drugs (e.g., bis(pivaloyloxymethyl) PMEA) to increase lipophilicity, enhancing membrane permeability by 150-fold .
- Enzyme Specificity : Optimize ester bulkiness (e.g., pivaloyl groups) to resist non-specific hydrolysis while enabling targeted activation by intracellular esterases .
Q. How can reaction conditions be optimized for this compound-mediated alkylation in flow chemistry applications?
In continuous-flow synthesis, this compound reacts with nucleophiles (e.g., sultams) at 100°C with a flow rate of 70 μL/min. Benefits include:
- Reduced reaction time (hours vs. days) and improved reproducibility.
- Scalability for libraries (e.g., 38-member tricyclic isoindoline sultams in 53–87% yield) .
Key Research Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
